N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide
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Overview
Description
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring, a tetrahydropyran moiety, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Introduction of the Tetrahydropyran Moiety: The tetrahydropyran ring can be introduced via a nucleophilic substitution reaction using tetrahydropyranyl chloride and an appropriate nucleophile.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group can be attached through a nucleophilic substitution reaction using trifluoroethyl iodide and a suitable base.
Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The trifluoroethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or borane (BH3) can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying biological pathways.
Medicine: As a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels. The trifluoroethyl group could enhance its binding affinity and selectivity, while the thiophene ring could contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide: Lacks the tetrahydropyran moiety.
N-(tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide: Lacks the trifluoroethyl group.
Thiophene-2-carboxamide: Lacks both the tetrahydropyran and trifluoroethyl groups.
Uniqueness
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide is unique due to the combination of its structural features, which may confer specific properties such as enhanced stability, reactivity, and biological activity. The presence of both the tetrahydropyran and trifluoroethyl groups can provide a balance of hydrophilic and lipophilic characteristics, potentially improving its solubility and bioavailability.
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2,2,2-trifluoroethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)8-16(9-3-5-18-6-4-9)11(17)10-2-1-7-19-10/h1-2,7,9H,3-6,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUXZWMAAQILGFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CC(F)(F)F)C(=O)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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